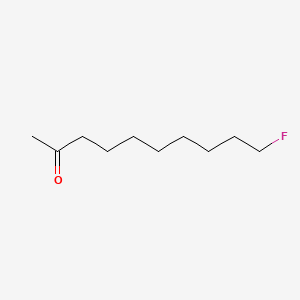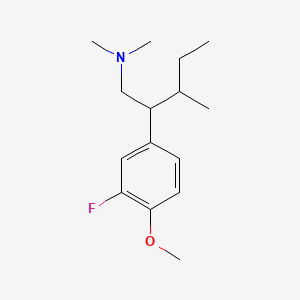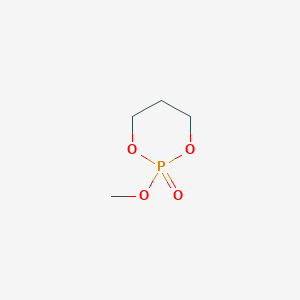
1,3,2-Dioxaphosphorinane, 2-methoxy-, 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl Propylene Phosphate is an organic compound that belongs to the class of organophosphates. It is characterized by the presence of a phosphate group attached to a methyl and propylene moiety. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl Propylene Phosphate can be synthesized through several methods. One common synthetic route involves the reaction of propylene oxide with phosphoric acid in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, Methyl Propylene Phosphate is produced using large-scale reactors where the reaction parameters such as temperature, pressure, and catalyst concentration are meticulously controlled. The process often involves continuous monitoring and optimization to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: Methyl Propylene Phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can convert it into different organophosphorus compounds.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of organophosphorus compounds.
Scientific Research Applications
Methyl Propylene Phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: It plays a role in biochemical studies involving phosphorylation processes.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl Propylene Phosphate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a phosphorylating agent, modifying proteins and enzymes through phosphorylation. This modification can alter the activity, function, and stability of the target molecules, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
- Methyl Phosphate
- Propylene Phosphate
- Ethyl Propylene Phosphate
Comparison: Methyl Propylene Phosphate is unique due to its specific combination of methyl and propylene groups attached to the phosphate moiety. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill. For instance, its reactivity and solubility profile can differ significantly from those of Methyl Phosphate or Propylene Phosphate, leading to varied uses in industrial and research settings.
Properties
CAS No. |
33554-05-1 |
|---|---|
Molecular Formula |
C4H9O4P |
Molecular Weight |
152.09 g/mol |
IUPAC Name |
2-methoxy-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C4H9O4P/c1-6-9(5)7-3-2-4-8-9/h2-4H2,1H3 |
InChI Key |
VSLXSJMDVAHBEQ-UHFFFAOYSA-N |
Canonical SMILES |
COP1(=O)OCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


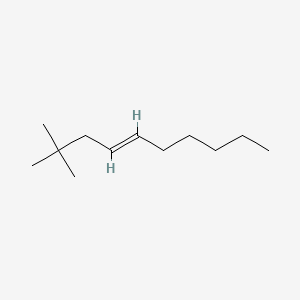
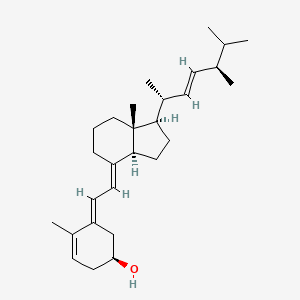
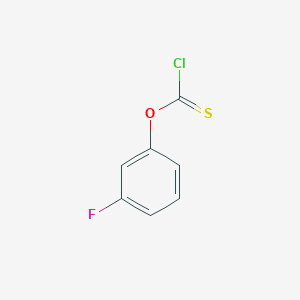
![Ethyl 7-chloro-3-(isopropylsulfonyl)thieno[3,2-b]pyridine-6-carboxylate](/img/structure/B13421357.png)

![(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid](/img/structure/B13421383.png)


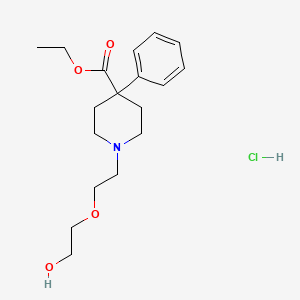
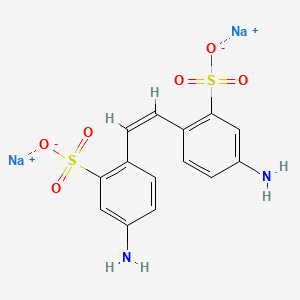
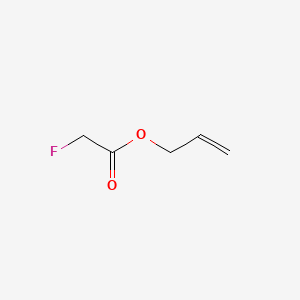
![Methylene-bridged [6]cycloparaphenylene](/img/structure/B13421403.png)
